3-(3-Methoxy-4-nitrophenoxy)propan-1-amine 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431837
InChI: InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3
SMILES: COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-]
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine

CAS No.:

Cat. No.: VC13431837

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 3-(3-methoxy-4-nitrophenoxy)propan-1-amine
Standard InChI InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3
Standard InChI Key XDOSPUASQBCQES-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine (IUPAC name: 3-(3-methoxy-4-nitrophenoxy)propan-1-amine) has the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. Its structure combines a phenoxy ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a nitro group (-NO₂), linked via an ether bond to a three-carbon amine chain.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₄
Molecular Weight226.23 g/mol
SMILES NotationCOC1=C(C=CC(=C1)OCCCN)N+[O-]
Canonical SMILESCOC1=C(C=CC(=C1)OCCCN)N+[O-]
InChI KeyXDOSPUASQBCQES-UHFFFAOYSA-N

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity in substitution and reduction reactions.

Synthesis and Optimization

Primary Synthesis Route

The compound is synthesized through a nucleophilic aromatic substitution (SNAr) reaction between 3-methoxy-4-nitrophenol and 3-aminopropanol under basic conditions. A typical procedure involves:

  • Dissolving 3-methoxy-4-nitrophenol in a polar aprotic solvent (e.g., dimethylformamide).

  • Adding 3-aminopropanol and a base (e.g., potassium carbonate) to deprotonate the phenol.

  • Heating the mixture at 80–100°C for 12–24 hours to form the ether linkage.

The reaction yield is highly dependent on the purity of the starting materials and the absence of moisture.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Key parameters include:

  • Temperature control: Maintained at 90°C ± 2°C to prevent decomposition.

  • Catalyst use: Palladium on carbon (Pd/C) or copper(I) iodide (CuI) accelerates the reaction .

  • Workup procedures: Sequential extractions with ethyl acetate and water, followed by column chromatography, achieve >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The nitro group at the 4-position acts as a meta-directing group, facilitating electrophilic aromatic substitution (EAS) at the 2- and 6-positions. For example:

  • Nitration: Further nitration under mixed acid conditions yields dinitro derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), producing 3-(3-methoxy-4-aminophenoxy)propan-1-amine.

Amine Functionalization

The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:

  • Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.

  • Acylation: Forms amides upon treatment with acyl chlorides or anhydrides.

  • Schiff base formation: Condenses with aldehydes/ketones to generate imines .

Applications in Medicinal Chemistry

Drug Intermediate Utility

The compound serves as a precursor in synthesizing:

  • Heterocyclic frameworks: Pyrazoles and imidazoles via cyclocondensation reactions.

  • Targeted therapeutics: Modified to incorporate pharmacophores for Alzheimer’s and Parkinson’s disease research .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesReactivity Profile
3-(4-Methoxyphenoxy)propan-1-amineLacks nitro group; reduced electrophilicityLimited EAS activity
3-(2-Nitrophenoxy)propan-1-amineNitro group at ortho positionEnhanced steric hindrance
3-(4-Aminophenoxy)propan-1-amineNitro group reduced to amineParticipates in diazotization

The 3-methoxy-4-nitro substitution pattern uniquely balances electronic effects, making the compound more reactive than its para-nitro or methoxy-deficient analogs .

Future Research Directions

  • Mechanistic studies: Elucidate interactions with biological targets like G-protein-coupled receptors (GPCRs).

  • Green synthesis: Develop solvent-free or microwave-assisted routes to improve sustainability.

  • Therapeutic exploration: Screen derivatives for antimicrobial and antiproliferative activities.

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